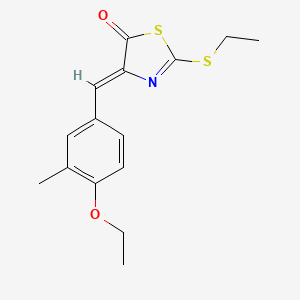
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in neuroscience and pharmacology. CPP is a derivative of piperazine, a heterocyclic compound commonly used in the synthesis of various drugs. CPP is a thioamide, which means that it contains a sulfur atom bonded to a carbon atom in its chemical structure.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide involves its interaction with various neurotransmitter systems in the brain. As an NMDA receptor antagonist, this compound blocks the binding of glutamate to the receptor, thereby preventing the influx of calcium ions into the neuron. This reduces the excitability of the neuron and can lead to a decrease in synaptic plasticity and memory formation. As a dopamine and noradrenaline uptake inhibitor, this compound increases the levels of these neurotransmitters in the synaptic cleft, which can lead to increased activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the dose and route of administration. In general, this compound has been shown to induce changes in behavior and cognition in animal models. It has been shown to impair learning and memory in rats, and to induce hyperactivity and stereotypy in mice. This compound has also been shown to induce changes in brain metabolism and blood flow, which may be related to its effects on neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on neurotransmitter systems are well-characterized. However, there are also several limitations to its use. This compound has a relatively short half-life in the body, which can make it difficult to administer in certain experiments. It is also highly lipophilic, which can lead to non-specific binding to cell membranes and other structures.
Orientations Futures
There are several future directions for research on N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the study of the long-term effects of this compound on behavior and cognition, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, there is interest in the development of new synthetic methods for this compound that can improve its yield and purity.
Méthodes De Synthèse
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide can be synthesized through a multistep process that involves the reaction of piperazine with cyclopentanone and phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate compound, which is then treated with hydrochloric acid to yield this compound. The overall yield of the synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. This compound has also been shown to block the uptake of dopamine and noradrenaline, two neurotransmitters that are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
N-cyclopentyl-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c20-16(17-14-6-4-5-7-14)19-12-10-18(11-13-19)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPYPBGDWRFLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)


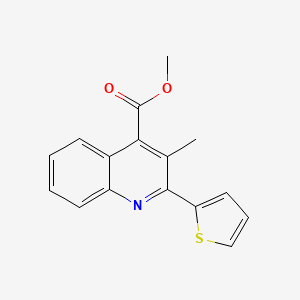
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
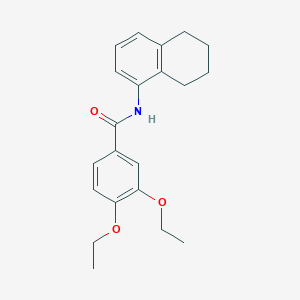
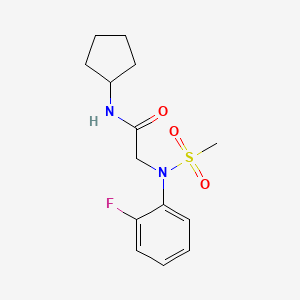
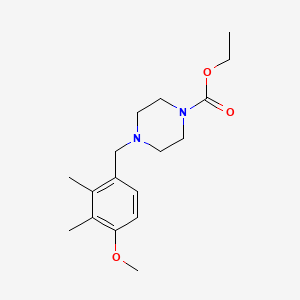
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)

